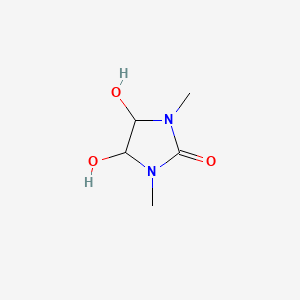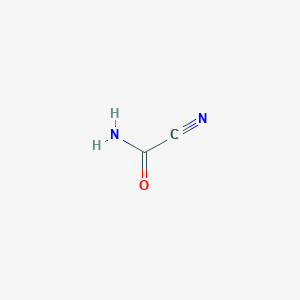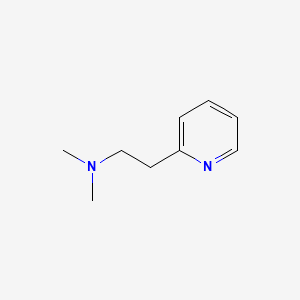
3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid
Overview
Description
3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid is a monocarboxylic acid and a member of benzenes . It is a derivative of propanoic acid and is an intramolecular dihedral molecule . The molecular formula is C10H10N4O2 .
Molecular Structure Analysis
The molecular structure of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid involves a dihedral angle between the tetrazole and benzene rings . The crystal structure is stabilized by intramolecular O—H N and O—H hydrogen bonds .Physical And Chemical Properties Analysis
The molecular weight of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid is 218.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 4 . The exact mass is 218.08037557 g/mol , and the topological polar surface area is 80.9 Ų .Scientific Research Applications
Corrosion Inhibition
A novel amino acid-based corrosion inhibitor, 2-(3-(1-carboxy-2-phenylethyl)-1H-imidazol-3-ium-1-yl)-3-phenylpropanoate (AIZ-3), demonstrated significant corrosion inhibition efficiency for mild steel in an acidic environment. It showcased an inhibition efficiency of 96.08% at a low concentration, acting as a mixed type inhibitor. The adsorption of AIZ-3 on mild steel surface followed the Langmuir adsorption isotherm, corroborated by various spectroscopic and microscopic analyses (Srivastava et al., 2017).
Antibacterial Drug Development
A series of multi-heterocyclic antibacterial drugs, synthesized from (E)-1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one, demonstrated potent antibacterial activity. This study highlighted the utility of tetrazole-containing compounds in the development of new antibacterial agents. The structural, electronic properties, and biological efficacy of these compounds were extensively characterized and confirmed through various spectral studies and biological assays (Dhevaraj et al., 2019).
Material Science
In the field of material science, phloretic acid (a phenolic compound related to the discussed chemical structure) was explored as a renewable building block for the synthesis of bio-based benzoxazine monomers. This innovative approach utilized phloretic acid to introduce phenolic functionalities into molecules, demonstrating the potential of renewable resources in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Mechanism of Action
Target of Action
It is known that tetrazole derivatives have been of interest in coordination chemistry due to various applications of their metal derivatives .
Mode of Action
The compound is a derivative of propanoic acid and is an intramolecular dihedral molecule . The crystal structure of the compound is stabilized by intramolecular O—H N and O—H O hydrogen bonds .
properties
IUPAC Name |
3-phenyl-2-(tetrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)9(14-7-11-12-13-14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFZFWRBAQCHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349720 | |
| Record name | 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |
CAS RN |
204188-85-2 | |
| Record name | 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-](/img/structure/B1595527.png)

